1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine
Description
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine (hereafter referred to as the target compound) is a piperazine derivative with a benzoyl scaffold substituted at the 2-position by a (4-chloro-2-nitrophenyl)amino group. Its molecular structure integrates a methyl group on the piperazine ring, a nitro group at the ortho position, and a chloro substituent at the para position of the phenyl ring. These features contribute to its electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
[2-(4-chloro-2-nitroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-8-10-22(11-9-21)18(24)14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)23(25)26/h2-7,12,20H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVPMQOLBZFPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652119 | |
| Record name | [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-72-9 | |
| Record name | [2-[(4-Chloro-2-nitrophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65514-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Chloro-2-nitroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine, also known as 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antibacterial and antifungal properties, through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C13H9ClN2O4
- Molecular Weight : 292.67 g/mol
- CAS Number : 60091-87-4
The compound features a piperazine ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
Antifungal Activity
The compound also exhibits antifungal properties. Research has demonstrated that certain piperazine derivatives can inhibit fungal growth effectively:
- Activity Against Fungi : The compound's derivatives demonstrated MIC values ranging from 16.69 to 78.23 µM against Candida albicans, showcasing their potential as antifungal agents .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive evaluation of various piperazine derivatives revealed that modifications on the phenyl ring significantly impacted their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced the inhibitory action against both bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR showed that compounds with nitro and chloro substitutions exhibited stronger antibacterial activities compared to their unsubstituted counterparts . This suggests that further optimization of the chemical structure could yield even more potent derivatives.
- In Vivo Studies : Preliminary in vivo studies indicated promising results for the use of piperazine derivatives in treating infections caused by resistant bacterial strains, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound A : 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
- Key Difference: The nitro group (NO₂) at the 2-position in the target compound is replaced by an amino group (NH₂) in Compound A.
- This could alter binding affinity to receptors like dopamine or serotonin transporters . Enhanced solubility in polar solvents due to the NH₂ group’s hydrophilicity compared to the nitro group .
Compound B : 1-(4-Chloro-2-nitrophenyl)piperazine
- Key Difference : Lacks the benzoyl group and methyl-piperazine moiety.
- Impact :
Piperazine Ring Modifications
Compound C : 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
- Key Difference : The methyl group on the piperazine ring is replaced by a 2-methoxyphenyl group.
- Steric bulk may hinder binding to narrow receptor pockets compared to the smaller methyl group in the target compound .
Compound D : BVT.2733 (1-[[2-[[(3-Chloro-2-methylphenyl)sulfonyl]amino]-4-thiazolyl]acetyl]-4-methyl-piperazine)
- Key Difference: Incorporates a sulfonamide-thiazole moiety instead of the benzoyl-phenylamino group.
- Impact :
Positional Isomerism and Substitution Patterns
Compound E : 1-(3-Chlorophenyl)piperazine (3-CPP)
- Key Difference : Chloro substituent at the meta position instead of para.
- Impact :
Compound F : 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
- Key Difference : Fluorine replaces chlorine, and a nitrophenylmethyl group substitutes the methyl-piperazine.
- The nitrophenylmethyl group introduces steric bulk, possibly reducing conformational flexibility .
Structural and Pharmacological Data Comparison
Q & A
Basic Research Questions
What are the established synthetic pathways for 1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine, and how are intermediates purified?
The compound is synthesized via nucleophilic aromatic substitution and amide coupling. A typical route involves reacting 4-chloro-2-nitroaniline with 2-aminobenzoic acid derivatives to form the anilino intermediate, followed by coupling with 4-methylpiperazine using reagents like EDC/HOBt. Purification employs normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) . Critical steps include controlling reaction pH (<7) to avoid nitro group reduction and using inert atmospheres to stabilize intermediates. Yield optimization often requires iterative adjustment of solvent polarity (e.g., DCM/MeOH mixtures) .
What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Structural validation combines ¹H/¹³C NMR (to confirm aromatic proton environments and piperazine CH₂ groups), HRMS (for molecular ion matching within 2 ppm error), and X-ray crystallography (for absolute configuration). Key NMR signals include the deshielded NH proton (~δ 10.2 ppm) from the benzamide group and the piperazine methyl singlet (~δ 2.3 ppm). Crystallographic analysis resolves stereoelectronic effects of the nitro and chloro substituents on planarity .
How is the compound’s pharmacological activity evaluated in preliminary in vitro assays?
Standard protocols include:
- Receptor binding assays : Radioligand competition studies (e.g., ³H-spiperone for dopamine D2/D3 receptors) at concentrations 1 nM–10 µM .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus ATCC 29213) and fungal strains (e.g., C. albicans ATCC 90028), with positive controls like ciprofloxacin .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells, noting IC₅₀ values >50 µM for selectivity .
Advanced Research Questions
How do structural modifications (e.g., nitro→cyano substitution) affect bioactivity in SAR studies?
Systematic SAR involves:
- Electron-withdrawing group swaps : Replacing the nitro group with cyano or sulfonamide moieties alters π-stacking and hydrogen-bonding interactions, reducing antipsychotic activity (e.g., Clozapine analogs show 3–5× lower D2 affinity) .
- Piperazine methylation : The 4-methyl group enhances metabolic stability (t₁/₂ increase from 2.1 to 4.8 hr in rat liver microsomes) by sterically hindering CYP3A4 oxidation .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict nitro group planarity as critical for π-π interactions in receptor binding pockets .
What strategies resolve contradictions in stability data under physiological conditions?
Conflicting degradation profiles (e.g., pH-dependent hydrolysis vs. oxidation) are addressed via:
- Forced degradation studies : Exposing the compound to 0.1M HCl (37°C/24 hr) and analyzing by HPLC-UV/PDA. Nitro→amine reduction is mitigated by antioxidants (0.1% BHT) .
- Accelerated stability testing : 40°C/75% RH for 4 weeks, monitoring impurity formation (e.g., benzamide cleavage products) with LC-MSⁿ .
How are discrepancies between in vitro potency and in vivo efficacy addressed?
Example: If in vitro D2 IC₅₀ = 12 nM but ED₅₀ in rodent models is 5 mg/kg (vs. 1 mg/kg for Clozapine):
- Pharmacokinetic profiling : Measure plasma protein binding (≥95% reduces free drug), BBB penetration (logBB <0.3 via MDCK-MDR1 assays), and first-pass metabolism (CYP2D6/3A4 clearance) .
- Metabolite identification : UPLC-QTOF detects hydroxylated or N-oxide metabolites that may antagonize activity .
What experimental designs optimize selective targeting of serotonin vs. dopamine receptors?
- Functional selectivity assays : Measure β-arrestin recruitment (e.g., PathHunter®) vs. cAMP inhibition. Piperazine derivatives often show biased agonism; e.g., 5-HT2A EC₅₀ = 8 nM vs. D2 EC₅₀ = 35 nM .
- Chimeric receptor studies : Replace transmembrane domains (e.g., TM5 of 5-HT2A with D2) to pinpoint selectivity determinants .
How is metabolic profiling conducted to identify hepatotoxic metabolites?
- Phase I/II metabolism : Incubate with human liver microsomes + NADPH/UGT cofactors, followed by LC-HRMS. Key metabolites: N-dealkylation (m/z +16) and glutathione adducts (m/z +305) indicating reactive intermediates .
- Covalent binding assays : ³H-labeled compound incubated with hepatocytes; radioactivity >50 pmol/mg protein suggests toxicity risk .
What computational tools predict binding modes to atypical receptors (e.g., Sigma-1)?
- Molecular docking : Glide SP mode (Schrödinger) with homology models based on Sigma-1 PDB:5HK1. Key interactions: Nitro group with Tyr103 and piperazine methyl with Leu65 .
- MD simulations : 100 ns trajectories in POPC membranes assess stable binding (RMSD <2 Å) and hydration of the chloro-phenyl pocket .
How are enantiomeric impurities controlled during asymmetric synthesis?
- Chiral HPLC : Use Chiralpak IA-3 column (n-hexane:IPA:DEA = 85:15:0.1), retention times 8.2 min (R) vs. 9.7 min (S) .
- Circular dichroism : Verify ee ≥98% by Cotton effect at 245 nm (Δε ± 12.3) for the benzamide chromophore .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
